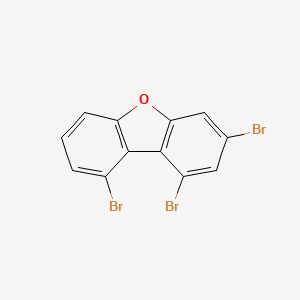

1,3,9-Tribromo-dibenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

617707-42-3 |

|---|---|

Molecular Formula |

C12H5Br3O |

Molecular Weight |

404.88 g/mol |

IUPAC Name |

1,3,9-tribromodibenzofuran |

InChI |

InChI=1S/C12H5Br3O/c13-6-4-8(15)12-10(5-6)16-9-3-1-2-7(14)11(9)12/h1-5H |

InChI Key |

JEOGXAUSKOAEOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(O2)C=C(C=C3Br)Br |

Origin of Product |

United States |

Environmental Occurrence, Distribution, and Fluxes of Polybrominated Dibenzofurans

Global and Regional Distribution Patterns

PBDFs have been detected in various environmental matrices across the globe, indicating widespread contamination. acs.orgacs.org Their presence in remote locations, including Arctic regions, provides strong evidence of long-range environmental transport via atmospheric and oceanic currents. pops.int

Regional distribution patterns often correlate with industrialized and urbanized areas, which are major sources of these contaminants. For instance, higher concentrations are typically found in areas with significant industrial activity, such as electronic waste recycling facilities and municipal waste incinerators. nih.govresearchgate.net Studies in North America, Europe, and Asia have documented the presence of PBDFs in air, soil, and sediment, reflecting regional emission patterns. acs.orgacs.org For example, high deposition of dioxins and furans has been noted in areas like the Midwestern United States and Germany. acs.org While global distribution data for the specific congener 1,3,9-Tribromo-dibenzofuran is not extensively detailed in literature, studies often group it with other tri-brominated congeners (TriBDFs) for analysis.

Occurrence in Environmental Compartments

The physicochemical properties of PBDFs, such as low water solubility and high octanol-water partition coefficients, govern their distribution across different environmental compartments. inchem.org They are preferentially found in carbon- or fat-rich environments. inchem.org

Atmospheric transport is a primary pathway for the widespread dispersal of PBDFs from their sources. epa.gov In the atmosphere, these compounds exist in both the vapor phase and adsorbed to particulate matter. inchem.org The partitioning between these two phases depends on the degree of bromination; lower brominated congeners are more prevalent in the gaseous phase, while higher brominated congeners are more associated with particles. inchem.org

Atmospheric deposition, through both wet (rain) and dry processes, transfers PBDFs from the atmosphere to terrestrial and aquatic surfaces. A study in Guangzhou, China, investigated the atmospheric deposition of 2,3,7,8-substituted tetra- to hexa-BDD/Fs. The findings indicated significant pollution levels and seasonal variations influenced by meteorological conditions. nih.gov

| Parameter | Range | Mean Value |

|---|---|---|

| Annual Deposition Flux (pg m⁻² day⁻¹) | 36 - 51 | 46 |

| TEQ Flux (pg I-TEQ m⁻² day⁻¹) | 7.9 - 11.3 | 10.3 |

The study also found that deposition fluxes during the wet season were two to four times higher than in the dry season, with both rainfall and temperature showing a positive correlation with the fluxes. nih.gov

Due to their hydrophobic nature, PBDFs in aquatic systems tend to adsorb strongly to suspended particles and ultimately accumulate in sediments. inchem.orgnih.gov This makes sediment a significant sink and a long-term reservoir for these contaminants. europa.eutdl.org

Research has determined the adsorption coefficients (log Kd) for several PBDFs on sediment, which quantify their tendency to partition from water to sediment. For tri-brominated dibenzofurans (TriBDFs), the log Kd value was found to be 4.51. inchem.org A study of surface sediments in Taihu Lake, China, found PBDD/Fs levels ranging from 0.16 to 1.6 pg TEQ g⁻¹ dry weight, accounting for 5–33% of the total dioxin and furan (B31954) toxicity. rsc.org While the specific sources were not definitively identified, atmospheric deposition was suspected as a major contributor. rsc.org

PBDFs are commonly detected in soil and dust. inchem.org Atmospheric deposition is a major input pathway to soils. acs.org Indoor environments, particularly house and office dust, can also exhibit significant levels of PBDFs. nih.gov This is often attributed to the wear and tear of consumer products containing brominated flame retardants, such as electronics and furniture, which can release PBDFs that were present as impurities. nih.gov The presence of 2,3,7,8-substituted PBDDs and PBDFs has been confirmed in matrices like house dust and sewage sludge. nih.gov

A primary source of PBDFs in the environment is their presence as unintentional contaminants in commercial BFR mixtures, especially polybrominated diphenyl ethers (PBDEs). nih.govnih.gov The manufacturing process of these flame retardants can lead to the formation of PBDFs. nih.gov The congener profiles of PBDF impurities often vary depending on the degree of bromination of the commercial PBDE product. nih.govnih.gov

| PBDE Mixture | Total PBDFs Concentration Range (ng/g) |

|---|---|

| DE-71 | Tens to thousands |

| DE-79 | Tens to thousands |

| DE-83 | Tens to thousands |

The potential global annual emissions of PBDFs from the production and use of commercial PBDE mixtures were estimated to be around 2300 kg in 2001, highlighting the significance of this source. nih.gov

Congener Profiles and Source Apportionment Studies

The specific pattern of different PBDF congeners (isomers with varying number and position of bromine atoms) can serve as a fingerprint to identify their origin. nih.gov Source apportionment studies analyze these congener profiles in environmental samples to distinguish between different emission sources.

For example, the congener profiles of PBDFs originating from combustion processes are often distinct from those found as impurities in commercial BFRs. nih.govnih.gov Combustion sources, such as municipal waste incinerators, may produce a different distribution of congeners compared to the profiles found in PBDE technical mixtures. nih.govresearchgate.net In the study of atmospheric deposition in Guangzhou, the congener profiles at four different locations were found to be similar, suggesting that the main emission sources were consistent across the city. nih.gov The patterns pointed towards sources including electronic waste recycling, industrial waste incinerators, and the general presence of products containing BFRs. nih.gov

Distinct Congener Profiles as Fingerprints for Emission Sources

Information regarding the specific congener profile of this compound from various emission sources is not available in the reviewed scientific literature. While it is understood that different sources of polybrominated dibenzofurans (PBDFs) exhibit unique congener patterns, specific data for this compound is absent.

Environmental Fate and Transformation Pathways of Polybrominated Dibenzofurans

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a crucial role in the transformation of PBDFs in the environment. These processes include photolytic degradation, thermal degradation, and chemical reduction and oxidation.

Photolytic degradation, or photolysis, is a primary mechanism for the breakdown of PBDFs in the presence of light. This process typically involves the cleavage of carbon-bromine bonds, leading to a stepwise debromination of the molecule. The energy from sunlight can be sufficient to induce these transformations, particularly for lower brominated congeners.

The kinetics of photolytic degradation often follow a first-order reaction model, where the rate of degradation is proportional to the concentration of the compound. For some new brominated flame retardants (NBFRs), degradation kinetics have been shown to conform to this model. nih.gov The half-life of these compounds can range from hours to days, depending on the specific conditions.

Table 1: Illustrative Photodegradation Kinetic Data for a Related Brominated Compound

| Parameter | Value | Conditions |

| Reaction Order | First-Order | Simulated Sunlight |

| Rate Constant (k) | 0.0163 ± 0.0002 h⁻¹ | Organic Solvent |

| Half-Life (t½) | 42.3 hours | Organic Solvent |

Note: This data is for the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine and is provided for illustrative purposes due to the lack of specific data for 1,3,9-Tribromo-dibenzofuran. nih.gov

The efficiency of photodegradation is highly dependent on the wavelength of the incident light and the surrounding environmental matrix. Shorter wavelengths of light, such as those in the UV spectrum, carry more energy and are generally more effective at inducing photolytic debromination. Studies on NBFRs have demonstrated that degradation rates are significantly higher under UV irradiation (180-400 nm) compared to visible light (400-700 nm). nih.gov

The environmental matrix, such as the solvent or the presence of other substances, can also have a profound impact on photodegradation. In natural waters, the presence of dissolved organic matter can act as a photosensitizer, accelerating the degradation of halogenated compounds compared to their degradation in distilled water. ias.ac.in The solvent can also influence the degradation rate, with studies on NBFRs showing different rates in acetone, toluene (B28343), and n-hexane. nih.gov This is attributed to the energy change in electron transfer between the solvent and the brominated compound. nih.gov

Thermal degradation is another important abiotic pathway for the transformation of PBDFs, particularly in high-temperature environments such as incinerators. The stability of PBDFs is influenced by the degree of bromination and the substitution pattern. Generally, lower brominated compounds have smaller formation enthalpies, suggesting they are less stable than their more highly brominated counterparts. researchgate.net Thermal stress can lead to the formation of PBDD/Fs from brominated flame retardants. nih.gov Studies on the thermal treatment of materials containing brominated flame retardants have shown the formation of additional tri- through nona-brominated diphenyl ethers and PBDFs at temperatures of 200°C and above. nih.gov

Chemical reduction and oxidation are key processes in the abiotic transformation of halogenated compounds in various environmental compartments.

In anaerobic environments, reductive debromination can occur, where a bromine atom is removed and replaced with a hydrogen atom. This process can be facilitated by certain minerals and other reduced species present in sediments and soils. While specific studies on the chemical reduction of this compound are scarce, the principles of reductive dehalogenation of aryl bromides are well-established. organic-chemistry.org This process can lead to the formation of less brominated and potentially less toxic dibenzofurans.

Oxidation pathways are also significant in the degradation of dibenzofurans. In the atmosphere, these compounds can react with hydroxyl radicals, leading to their breakdown. The thermochemistry and kinetics of the oxidative degradation of the parent dibenzofuran (B1670420) molecule have been studied to understand its atmospheric fate. kit.edu The presence of bromine atoms in this compound would influence its reactivity towards oxidative species.

Lack of Specific Data for 1,3,9-Tribromodibenzofuran Prevents In-Depth Analysis of Environmental Fate

General degradation pathways for the parent compound, dibenzofuran, have been studied. For instance, some bacterial strains can utilize dibenzofuran as a growth substrate, initiating degradation through enzymatic action. nih.gov Strains like Staphylococcus auriculans DBF63 have been shown to degrade dibenzofuran, accumulating metabolites such as salicylic (B10762653) acid and gentisic acid. nih.gov Similarly, Sphingomonas sp. strain XLDN2-5 can cometabolically degrade dibenzofuran via an angular dioxygenation pathway, leading to the formation of intermediates like 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid and subsequently salicylic acid. nih.gov

These studies propose enzymatic mechanisms involving dioxygenases that catalyze the initial attack on the aromatic rings, leading to ring fission. nih.govnih.gov However, it is crucial to note that the presence and position of bromine atoms on the dibenzofuran structure, as in 1,3,9-Tribromodibenzofuran, would significantly influence its susceptibility to microbial attack and the specific metabolites formed. The electron-withdrawing nature of bromine atoms generally increases the recalcitrance of aromatic compounds to microbial degradation.

Without specific studies on 1,3,9-Tribromodibenzofuran, any discussion on its microbial metabolites would be speculative. The identification of degradation products is fundamental to understanding the transformation pathways, but such information is not currently available for this specific congener.

Furthermore, data on the bioavailability, environmental mobility, sorption, and partitioning of 1,3,9-Tribromodibenzofuran in environmental matrices are absent. The transport and fate of such compounds are governed by their physicochemical properties, including water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which in turn influence their sorption to soil and sediment particles. researchgate.net While general principles of sorption kinetics can be applied, specific partitioning coefficients (Koc) for 1,3,9-Tribromodibenzofuran have not been determined. researchgate.net

Sorption, Partitioning, and Transport in Environmental Matrices

Sorption to Particulate Matter and Sediments

The fate of hydrophobic compounds like this compound in aquatic and atmospheric environments is largely controlled by their tendency to sorb to organic matter present in soil, sediments, and suspended particulate matter. This partitioning behavior is a key factor in their environmental distribution and bioavailability.

The primary mechanism for the sorption of nonpolar organic compounds is partitioning into the organic carbon fraction of solids. This is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Due to the lack of experimental data for this compound, Quantitative Structure-Property Relationship (QSPR) models can be used to estimate its Koc value. These models predict physicochemical properties based on the molecular structure of the compound. For polyhalogenated POPs, including PBDFs, QSPR models have been developed to predict log Koc values. d-nb.info These models indicate a strong correlation between the degree of halogenation and the log Koc value, with higher halogenation leading to stronger sorption.

In addition to partitioning into bulk organic matter, sorption to "black carbon" or soot can be a significant mechanism for planar aromatic compounds. Studies on PCDFs and polybrominated diphenyl ethers (PBDEs) have shown that their soot-water distribution coefficients (Ksc) can be significantly higher than their Koc values, indicating a stronger affinity for soot carbon. nih.gov This enhanced sorption to soot can significantly reduce the fraction of the chemical that is dissolved in water and available for degradation or uptake by organisms.

Table 1: Estimated Physicochemical Properties Relevant to Sorption for Tribromodibenzofuran Isomers Note: These are estimated values for tribromodibenzofuran isomers and are used as a proxy for this compound.

| Parameter | Estimated Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | ~6.0 - 6.5 | Indicates high hydrophobicity and potential for bioaccumulation. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~5.5 - 6.0 | Suggests strong binding to organic matter in soil and sediment. |

Air-Water and Sediment-Water Exchange Dynamics

The exchange of this compound between air and water, and between sediment and water, dictates its transport and distribution across these environmental compartments. These dynamics are influenced by the compound's volatility, water solubility, and partitioning behavior.

The direction and magnitude of air-water exchange are governed by the Henry's Law constant (H). A high Henry's Law constant indicates a greater tendency for a compound to partition from water into the air. For compounds like PBDFs, which have low volatility and low water solubility, the Henry's Law constant can be such that both deposition from the atmosphere to water and volatilization from water to the atmosphere can be significant processes, depending on environmental conditions such as temperature and wind speed.

The exchange between sediment and the overlying water column is a crucial process for the long-term fate of these persistent compounds. Due to their strong sorption to sediment particles, sediments act as a major sink for PBDFs. However, changes in environmental conditions, such as resuspension of sediments during storm events, can lead to the release of these compounds back into the water column, turning sediments into a long-term secondary source of contamination. The sediment-water partition coefficient (Kd) is a key parameter in describing this equilibrium.

Table 2: Key Parameters Influencing Exchange Dynamics of Tribromodibenzofurans Note: The values presented are generalized for tribrominated dibenzofurans and serve as an estimation for this compound.

| Parameter | Typical Range | Implication for Exchange Dynamics |

|---|---|---|

| Henry's Law Constant (Pa·m³/mol) | Low to moderate | Both atmospheric deposition and volatilization can be important. |

| Sediment-Water Partition Coefficient (Kd) | High | Sediments are a major sink, but can also act as a long-term source. |

Long-Range Environmental Transport Potential

Persistent organic pollutants with certain physicochemical properties can undergo long-range environmental transport, leading to their presence in remote ecosystems far from their original sources. The long-range transport potential (LRTP) of a compound is influenced by its persistence in the atmosphere, its partitioning between the gas and particle phases, and its susceptibility to deposition.

For semi-volatile organic compounds like this compound, atmospheric transport can occur in both the gas phase and associated with airborne particulate matter. The partitioning between these two phases is a critical factor determining the distance of transport. Compounds that are more volatile and exist predominantly in the gas phase can be transported over longer distances. Conversely, compounds that are strongly sorbed to particles are more susceptible to removal from the atmosphere through wet and dry deposition, limiting their transport range.

Modeling studies on related compounds like PBDEs suggest that the lower brominated congeners have a higher potential for long-range transport compared to the more highly brominated ones. This is because the lower brominated compounds are generally more volatile. The persistence of the compound in the atmosphere, determined by its reaction rate with hydroxyl radicals, is another crucial factor. Halogenated aromatic compounds are generally resistant to degradation, which contributes to their potential for long-range transport.

Table 3: Factors Affecting the Long-Range Environmental Transport Potential of Tribromodibenzofurans

| Factor | Characteristic for Tribromodibenzofurans | Impact on Long-Range Transport |

|---|---|---|

| Atmospheric Persistence | High (resistant to degradation) | Increases the potential for long-distance travel. |

| Gas-Particle Partitioning | Partitions between gas and particle phases | Transport distance is influenced by the extent of sorption to particles. |

| Volatility | Semi-volatile | Allows for atmospheric transport, with lower brominated congeners being more mobile. |

Advanced Analytical Methodologies for Detection and Quantification of 1,3,9 Tribromo Dibenzofuran

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial step in the analysis of 1,3,9-Tribromo-dibenzofuran involves its extraction from the sample matrix (e.g., soil, sediment, air, biological tissues). The choice of technique depends on the matrix type, required efficiency, and available resources.

Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction is employed for removing analytes from solid matrices like soil, sediment, and air sampling filters. grupobiomaster.comfms-inc.com The sample is placed in a thimble and is repeatedly washed with a heated organic solvent, typically toluene (B28343) or a hexane/dichloromethane mixture. grupobiomaster.comfms-inc.com While robust and effective, this method is time-consuming, often requiring 18-24 hours, and consumes large volumes of high-purity solvent. fishersci.comwell-labs.com

Accelerated Solvent Extraction (ASE): ASE is a more modern technique that serves as a faster and more efficient alternative to Soxhlet extraction. thermofisher.com It uses conventional solvents at elevated temperatures and pressures, which increases the extraction efficiency and reduces both extraction time and solvent consumption. thermofisher.comresearchgate.net For polyhalogenated compounds like PBDFs, ASE has been shown to provide results equivalent to Soxhlet but with a significant reduction in time—often completing an extraction in under 30 minutes per sample compared to many hours. fishersci.comacs.org The temperature is a critical parameter, with studies suggesting 130°C as optimal for minimizing the degradation of highly brominated compounds while ensuring quantitative extraction. nih.gov

Liquid-Liquid Extraction (LLE): This method is primarily used for aqueous samples. It involves partitioning the target analytes between the aqueous phase and an immiscible organic solvent, such as dichloromethane. fms-inc.com The efficiency of the extraction depends on the solubility of this compound in the chosen solvent and typically requires multiple sequential extractions to achieve high recovery.

Table 1: Comparison of Common Extraction Techniques for PBDFs

| Feature | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Liquid-Liquid Extraction (LLE) |

| Applicable Matrices | Solid (soil, sediment, filters) | Solid & Semi-solid (soil, tissue) | Aqueous (water) |

| Typical Solvents | Toluene, Hexane/Dichloromethane | Toluene, Hexane/Acetone | Dichloromethane |

| Extraction Time | 18-24 hours | < 30 minutes per sample | Variable, depends on sample volume |

| Solvent Volume | High (~300 mL per sample) | Low (~40-50 mL per sample) | Moderate to High |

| Automation | Manual / Semi-automated | Fully automated | Manual / Semi-automated |

| Key Advantage | Established, robust method | Speed, efficiency, low solvent use | Simplicity for aqueous samples |

| Key Disadvantage | Slow, high solvent consumption | High initial instrument cost | Labor-intensive, potential for emulsions |

Following extraction, the resulting extract contains the target analyte along with a multitude of co-extracted interfering compounds (e.g., lipids, oils, other persistent organic pollutants). An intensive clean-up procedure is essential to remove these interferences prior to instrumental analysis. nih.gov

Column Chromatography: Multi-column chromatography is the cornerstone of PBDF clean-up. researchgate.net A typical sequence involves passing the extract through columns packed with different adsorbent materials.

Acid/Base Modified Silica (B1680970) Gel: A multi-layer silica gel column is often used first to remove acidic and basic interferences and gross lipids. researchgate.netnih.gov

Alumina (B75360) Column: An alumina column is used for further purification. nih.govnih.gov

Carbon Column: An activated carbon column is crucial for separating planar molecules like PBDFs from non-planar compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net The PBDFs are retained on the carbon and are subsequently eluted by reverse-flushing the column with toluene. fms-inc.com

High-Performance Liquid Chromatography (HPLC): HPLC can be employed as a clean-up and fractionation tool. nih.gov For instance, non-aqueous reversed-phase HPLC has been used to fractionate complex mixtures of PBDF congeners, which can help in isolating specific isomer groups for more accurate quantification. nih.gov

Automated Clean-up Systems: Modern laboratories increasingly use automated sample preparation systems (e.g., GO-EHT, DEXTech, Power-Prep) to perform the multi-column clean-up process. fms-inc.comresearchgate.netdspsystems.eu These systems integrate the various chromatographic columns into a single, computer-controlled unit. researchgate.netnih.gov The primary benefits include high throughput, significantly reduced solvent consumption, improved reproducibility, and minimal manual intervention, which enhances laboratory safety and efficiency. grupobiomaster.comdspsystems.eu

Chromatographic Separation Techniques

The final analytical step involves the separation and detection of this compound from other co-eluting compounds, particularly other PBDF isomers.

High-Resolution Gas Chromatography (HRGC), coupled with High-Resolution Mass Spectrometry (HRMS), is the definitive analytical technique for the isomer-specific determination of PBDFs. nih.govepa.gov This combination provides the necessary selectivity and sensitivity to detect these compounds at the parts-per-quadrillion (pg/L) level. well-labs.com The identification is based on the compound's specific retention time on the GC column and the exact mass-to-charge ratios of its molecular ions. nih.gov

The choice of capillary column is critical for the successful separation of PBDF congeners. Due to the high boiling points of higher brominated compounds, columns used for PBDF analysis often have specific characteristics. Shorter columns (e.g., 15-25 meters) with a thin stationary phase film (e.g., 0.1 µm) are often preferred to minimize long retention times and prevent thermal degradation of the analytes inside the column. researchgate.netinchem.orgnih.gov

Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 type), are commonly used for separating PBDF homologues. nih.govinchem.org However, more polar columns can provide different elution patterns and may be used as a confirmation column to resolve congeners that co-elute on a non-polar phase. researchgate.net

Table 2: Common HRGC Columns for PBDD/F Analysis

| Column Type | Stationary Phase | Typical Dimensions | Application Notes |

| Non-Polar | 5% Phenyl Polysiloxane | 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film | Standard for general PBDD/F analysis. Good thermal stability. |

| Mid-Polarity | 50% Phenyl Polysiloxane | 30-60 m length, 0.25 mm ID, 0.25 µm film | Provides alternative selectivity for isomer separation. |

| Polar | Cyanopropyl Polysiloxane | 30-60 m length, 0.25 mm ID, 0.25 µm film | Used as a confirmation column to resolve critical isomer pairs. |

A significant analytical challenge is the sheer number of possible PBDF isomers (135 congeners in total), many of which have very similar physicochemical properties, leading to co-elution on a single GC column. nih.govinchem.org The separation of this compound from other tribrominated isomers is a complex task that depends entirely on the selectivity of the GC column's stationary phase.

Achieving baseline separation of all isomers is often not possible with a single column. researchgate.net Therefore, analytical methods often rely on a combination of chromatographic retention time and the high mass resolution of the mass spectrometer for confident identification. For toxicologically relevant congeners, regulatory methods often require confirmation on a second column with a different polarity to ensure that a reported peak is not the result of co-eluting isomers. researchgate.netbohrium.com

Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides a significant increase in separation capacity compared to traditional one-dimensional GC. chromatographyonline.comgcms.cz This method utilizes two columns with different stationary phases, facilitating the separation of a sample based on two distinct chemical properties, such as volatility in the first dimension and polarity in the second. chromatographyonline.commosh-moah.de The entire effluent from the first-dimension column is systematically transferred to the second-dimension column via a modulator, which traps, focuses, and re-injects small, sequential fractions. azom.com This process generates a two-dimensional chromatogram, or contour plot, where analytes are separated across a plane, offering substantially enhanced resolution. azom.comosti.gov

Enhanced Resolution for Complex Mixtures of Halogenated Contaminants

Environmental samples are often complex mixtures containing numerous structurally similar halogenated compounds, which can co-elute during a one-dimensional GC analysis. gcms.cz GC×GC addresses this challenge by providing a much larger separation space, which significantly improves the resolution of individual analytes. chromatographyonline.comazom.com This enhanced separation power is crucial for distinguishing target compounds like this compound from interfering matrix components and other halogenated contaminants, such as polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). azom.comnih.gov The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct regions of the contour plot, further aids in the identification of compound classes. gcms.czchemistry-matters.com This capability can reduce or eliminate the need for extensive sample fractionation steps that are often required for analysis with non-specific detectors. azom.com

| Feature | One-Dimensional Gas Chromatography (1D-GC) | Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Peak Capacity | Lower; prone to co-elution in complex mixtures. gcms.cz | Significantly higher; resolves a greater number of individual compounds. chromatographyonline.comgcms.cz |

| Resolution | Limited, especially for isomers and structurally related compounds. gcms.cz | Greatly enhanced due to separation on two columns with different selectivities. azom.com |

| Sample Throughput | May require extensive sample cleanup and fractionation, leading to lower throughput. azom.com | Can reduce sample preparation time by analyzing multiple analyte classes in a single run. gcms.cz |

| Data Visualization | One-dimensional chromatogram (peaks). | Two-dimensional contour plot, providing structured chromatograms. azom.com |

| Sensitivity | Standard. | Enhanced due to the cryogenic focusing effect of the modulator, resulting in taller, narrower peaks. gcms.czosti.gov |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the predominant detection technique for the analysis of organic compounds due to its high selectivity and sensitivity. nih.gov When coupled with gas chromatography, it allows for both the qualitative and quantitative determination of compounds like this compound based on their mass-to-charge ratio (m/z). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of an analyte's elemental composition from its exact mass. For the analysis of PBDD/Fs, including this compound, HRMS is crucial for differentiating the target analytes from the multitude of other co-extracted substances that may have the same nominal mass. oup.com Gas chromatography coupled with HRMS (GC-HRMS) is a well-established method for the analysis of brominated flame retardants and related compounds in environmental samples, with the mass spectrometer typically tuned to a resolution of 10,000 or greater. oup.com

| Isotopologue | Elemental Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ¹²C₁₂ ¹H₅ ⁷⁹Br₃ ¹⁶O | 475.7863 | 25.6 |

| [M+2]⁺ | ¹²C₁₂ ¹H₅ ⁷⁹Br₂ ⁸¹Br ¹⁶O | 477.7843 | 75.4 |

| [M+4]⁺ | ¹²C₁₂ ¹H₅ ⁷⁹Br ⁸¹Br₂ ¹⁶O | 479.7822 | 100.0 |

| [M+6]⁺ | ¹²C₁₂ ¹H₅ ⁸¹Br₃ ¹⁶O | 481.7802 | 49.4 |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution is a highly accurate method for quantification in mass spectrometry. nih.govacs.org The technique involves adding a known quantity of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C₁₂-labeled this compound) to the sample prior to extraction and cleanup. acs.org This internal standard behaves almost identically to the native analyte throughout the analytical process. By measuring the ratio of the response of the native analyte to the isotope-labeled standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in instrument response. nih.govacs.org This method is routinely used for the robust and precise quantification of PBDD/Fs in various matrices. nih.govacs.org

Time-of-Flight Mass Spectrometry (ToF-MS)

Time-of-flight mass spectrometry (ToF-MS) separates ions based on the time they take to travel through a field-free drift tube of a known length. weebly.com Lighter ions travel faster and reach the detector sooner than heavier ions, assuming they are all accelerated to the same kinetic energy. weebly.com A key advantage of ToF-MS is its extremely fast data acquisition rate, capable of generating hundreds of spectra per second. osti.gov This speed is essential for compatibility with GC×GC, where chromatographic peaks can be very narrow (50 to 500 ms (B15284909) wide). osti.gov The combination of GC×GC with ToF-MS provides both high-resolution chromatographic separation and rapid mass spectral data acquisition, making it a powerful tool for analyzing complex mixtures containing halogenated contaminants. osti.govresearchgate.net

Electron Capture Negative Chemical Ionization (ENCI/NCI)

Electron Capture Negative Ionization (ECNI), also referred to as Negative Chemical Ionization (NCI), is a soft ionization technique that is particularly sensitive for compounds with high electron affinity, such as halogenated molecules. wikipedia.orgnih.gov In ECNI, low-energy thermal electrons are captured by analyte molecules to form negative ions, often the molecular anion (M⁻•), with minimal fragmentation. wikipedia.orgnih.gov This process is highly selective for electrophilic compounds and results in significantly less background noise compared to other ionization techniques like electron ionization (EI). nih.gov For halogenated compounds like this compound, ECNI provides exceptional sensitivity, often orders of magnitude greater than EI, making it ideal for trace-level analysis in environmental samples. nih.govcdc.gov

| Parameter | Description |

|---|---|

| Principle | Formation of negative ions through the capture of thermal electrons by electrophilic molecules. wikipedia.org |

| Selectivity | Highly selective for compounds with electronegative atoms or functional groups, such as halogens. nih.govnih.gov |

| Sensitivity | Very high sensitivity (zeptomole to attogram levels) due to efficient ionization and low background. nih.govcdc.gov |

| Fragmentation | Minimal fragmentation, typically producing a strong molecular ion signal which enhances sensitivity. nih.gov |

| Application | Trace analysis of halogenated environmental contaminants like PBDD/Fs, PCBs, and pesticides. wikipedia.org |

Sensitivity for Halogenated Compounds

The analysis of halogenated compounds such as this compound necessitates methodologies with exceptionally low detection limits. High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the cornerstone for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans. This technique provides the requisite sensitivity to quantify these compounds at concentrations as low as 0.2 picograms per cubic meter (pg/m³) in ambient air samples. The sensitivity of such methods is paramount due to the potential toxicity of these compounds even at trace levels.

| Analytical Technique | Typical Detection Limits |

| HRGC-HRMS | Sub-picogram levels (e.g., 0.2 pg/m³ in air) |

Considerations for Matrix Effects and Identification Confidence

The accurate analysis of this compound is often complicated by matrix effects, where other components in the sample interfere with the detection of the target analyte. In environmental samples, complex matrices can either suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification. To counteract this, surrogate standards—isotopically labeled analogs of the target compounds—are added to the sample at the beginning of the analytical process. The recovery of these surrogates provides a measure of the method's performance and helps to identify and correct for matrix-induced errors.

Confidence in the identification of this compound is established through a set of stringent criteria. These include the compound eluting within a specific retention time window compared to a known standard and the simultaneous detection of multiple characteristic ions with isotope ratios that are within a specified tolerance of their theoretical values.

Electron Impact (EI) Ionization in Full Scan Mode

Electron Impact (EI) ionization is a commonly employed technique in mass spectrometry for the analysis of organic compounds. In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of the analyte. This spectrum, often referred to as a "fingerprint," is crucial for the structural elucidation and identification of unknown compounds. For dibenzofuran (B1670420) derivatives, EI-MS can reveal characteristic fragmentation patterns. The molecular ion is typically observed, and fragmentation often involves the sequential loss of bromine atoms and the carbon monoxide (CO) molecule from the furan (B31954) ring. While specific fragmentation patterns for this compound are not widely documented in publicly available literature, the general fragmentation behavior of brominated dibenzofurans provides a basis for its identification.

Challenges in Accurate Quantification and Trace Level Detection

The accurate quantification and detection of this compound at trace levels present several significant challenges. The inherent complexity of environmental samples necessitates extensive and rigorous cleanup procedures to remove interfering compounds. A major challenge in PBDF analysis is the potential interference from polybrominated diphenyl ethers (PBDEs), which are often present at much higher concentrations. Specific cleanup steps, such as the use of Florisil columns, have been developed to separate PBDFs from the bulk of PBDEs.

Furthermore, the lack of commercially available analytical standards for all individual PBDF congeners, including potentially this compound, hinders accurate quantification. Without a specific standard, quantification often relies on the use of a standard of a different but structurally similar congener, which introduces uncertainty into the results. The thermal lability of some higher brominated compounds can also lead to degradation in the hot injector of the gas chromatograph, resulting in an underestimation of their concentration.

Reference Standards and Certified Reference Materials for PBDFs

The availability of reference standards and certified reference materials (CRMs) is fundamental for the quality assurance and quality control of analytical measurements. CRMs are materials with a well-characterized and certified concentration of specific analytes in a relevant matrix. They are used to validate analytical methods, check the performance of laboratories, and ensure the comparability of data over time and between different laboratories.

While CRMs have been developed for some brominated flame retardants, such as PBDEs and hexabromocyclododecanes (HBCDDs), in various matrices like sediment, fish tissue, and polymers, the availability of CRMs specifically for a wide range of PBDF congeners is limited. The synthesis and certification of individual PBDF congeners are complex and costly processes. The lack of readily available CRMs for compounds like this compound poses a significant obstacle to achieving high-quality, comparable data on their environmental occurrence and levels.

Development of Unified Analytical Methods for PBDFs

Currently, there is no single, universally accepted "unified" analytical method for the determination of PBDFs. While the general approach of using HRGC-HRMS is widely adopted, specific parameters such as the choice of gas chromatography column, temperature programs, and cleanup procedures can vary between laboratories. This lack of a standardized method can contribute to variability in analytical results.

In contrast, standardized methods, such as the US EPA Method 1613 for polychlorinated dibenzo-p-dioxins and dibenzofurans, have been instrumental in ensuring the quality and comparability of data for these compounds. The development of similar unified methods for PBDFs is a crucial step needed to improve the reliability of environmental monitoring data for this class of compounds. Such methods would need to address the specific analytical challenges posed by PBDFs, including their separation from interfering compounds and the quantification of a wide range of congeners.

Computational and Theoretical Studies on Dibenzofuran and Brominated Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. By locating transition states and calculating activation barriers, researchers can elucidate detailed reaction mechanisms that are difficult or impossible to observe experimentally. For brominated dibenzofurans, this can include their formation pathways, such as during municipal waste incineration, or their degradation pathways. Mechanistic analysis using DFT reveals that specific positions on the aromatic structures are highly susceptible to bromination substitution reactions.

For instance, DFT studies on related heterocyclic compounds demonstrate the ability to distinguish between different mechanistic possibilities, such as concerted versus stepwise pathways in cycloaddition reactions. This same approach can be applied to understand the thermal or photochemical degradation of 1,3,9-Tribromo-dibenzofuran, identifying the most likely initial steps and subsequent intermediates in its breakdown.

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required to break a specific chemical bond homolytically. It is a direct measure of bond strength and is fundamental to predicting a compound's thermal stability and degradation pathways. DFT methods have been extensively benchmarked and applied to calculate BDEs in brominated organic compounds, providing key insights into their persistence and decomposition.

| Bond Type | Compound Class | Computational Method | Calculated BDE (kcal/mol) |

|---|---|---|---|

| C-Br | Decabromodiphenyl ether | M06/cc-pVDZ | 74 - 77 |

| C-O (ether) | Decabromodiphenyl ether | M06/cc-pVDZ | 68.7 |

| C-Br | Generic Brominated Aromatics | ωB97X-D/6-311++G(d,p) | ~70 - 85 |

Table 1: Representative Bond Dissociation Energies (BDEs) for bonds in brominated aromatic compounds calculated using Density Functional Theory. These values for related compounds provide an estimate for the bond strengths expected in this compound.

The atmospheric lifetime and fate of persistent organic pollutants are often determined by their reaction rates with atmospheric oxidants, primarily the hydroxyl (OH) radical. DFT calculations are used to model these complex reaction pathways. For polybrominated dibenzo-p-dioxins (PBDDs), which are structurally analogous to PBDFs, studies show that the OH-initiated oxidation process is dominated by the addition of the OH radical to the carbon skeleton rather than hydrogen abstraction. nih.gov

Molecular Modeling and Simulation of Environmental Processes

Beyond electronic structure calculations, molecular modeling and simulation techniques like Molecular Dynamics (MD) are used to study the physical behavior and interactions of molecules over time. These methods are crucial for understanding how compounds like this compound interact with their environment.

The distribution of a chemical in the environment—whether it remains in the air, dissolves in water, or sorbs to soil and sediment—is governed by its partitioning properties. Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models and all-atom molecular dynamics simulations, can predict key partitioning coefficients such as the octanol-water partition coefficient (Kow). nih.govresearchgate.net

These models use DFT-calculated molecular descriptors like polarizability, molecular volume, and surface properties to correlate a molecule's structure with its environmental behavior. researchgate.net For example, polarizability is a key factor influencing the binding affinity and hydrophobicity of a molecule. researchgate.net By calculating these fundamental properties for this compound, its tendency to bioaccumulate and partition into different environmental compartments can be estimated, providing crucial data for risk assessment. nih.gov

Degradation processes, whether biotic or abiotic, are fundamentally governed by intermolecular interactions. Molecular Dynamics (MD) simulations can provide an atomistic-scale picture of these interactions, which include van der Waals forces and electrostatic interactions. mdpi.com

For example, during the photodegradation of brominated flame retardants in a polymer matrix, bromine radicals can be released. researchgate.net MD simulations could model the subsequent interactions of these radicals with the surrounding polymer chains. researchgate.net Similarly, in biotic degradation, understanding how a molecule of this compound fits into and interacts with the active site of a bacterial dioxygenase enzyme is key to predicting its biodegradability. MD simulations can model this "docking" process and characterize the non-covalent interactions that stabilize the enzyme-substrate complex, offering insights into why some congeners are more readily degraded than others. dovepress.com

Structure-Reactivity Relationships for Halogenated Dibenzofurans

The reactivity and environmental fate of halogenated dibenzofurans, including this compound, are intricately linked to the number and position of halogen atoms on the dibenzofuran (B1670420) framework. Computational and theoretical studies provide valuable insights into these relationships, helping to predict the behavior of these compounds without the need for extensive experimental investigation.

Influence of Bromine Substitution Pattern on Reactivity

The substitution pattern of bromine atoms on the dibenzofuran molecule significantly influences its electronic properties and, consequently, its chemical reactivity. The positions of the bromine atoms can affect the molecule's polarity, polarizability, and the distribution of electron density, which in turn dictates its susceptibility to various chemical reactions.

Theoretical studies on related polybrominated diphenyl ethers (PBDEs) have shown that the electronic properties are highly dependent on the bromination pattern. For instance, the polarizability and quadrupole moments of PBDE congeners change sensitively with the number and sites of bromination. These electronic properties are crucial in determining the strength of intermolecular interactions, which can influence the compound's environmental partitioning and biological activity.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for polychlorinated dibenzofurans (PCDFs) to correlate their structure with their biological activity, such as binding to the aryl hydrocarbon receptor (AhR). These models often use quantum chemical descriptors like polarizability, which is influenced by the substitution pattern. While specific QSAR models for PBDFs are less common, the principles derived from PCDF studies are generally applicable.

Table 1: General Influence of Bromine Substitution Position on the Reactivity of Dibenzofuran

| Substitution Position | General Electronic Effect | Expected Impact on Reactivity |

| Lateral (e.g., 2, 3, 7, 8) | Strong electron-withdrawing effect, potential for increased planarity. | Generally associated with higher toxicity and receptor binding affinity. |

| Non-lateral (e.g., 1, 4, 6, 9) | Electron-withdrawing effect, may introduce steric hindrance. | Can influence metabolic pathways and degradation rates. |

| Peri (e.g., 4, 6) | Significant steric interactions with adjacent rings. | May lead to molecular distortion and affect planarity. |

| Adjacent to Oxygen (e.g., 4, 6, 9) | Can influence the electronic properties of the furan (B31954) ring. | May affect susceptibility to oxidative degradation. |

Theoretical Basis for Degradation Susceptibility

The environmental persistence of halogenated dibenzofurans is largely determined by their resistance to degradation. Theoretical studies can elucidate the mechanisms of degradation and predict the susceptibility of different isomers to these processes. Key degradation pathways for PBDFs include reductive debromination, oxidation, and photolysis.

Reductive Debromination: This is a crucial degradation pathway for brominated aromatic compounds in anaerobic environments. Theoretical studies on the reductive debromination of PBDEs, which serve as a good model for PBDFs, have been conducted using Density Functional Theory (DFT). These studies have shown that the reaction often proceeds via an electron transfer mechanism, forming a radical anion intermediate. The stability of this intermediate and the strength of the carbon-bromine (C-Br) bond are key factors in determining the rate of debromination.

Calculations have indicated a preference for the position of debromination, which is generally found to be meta > ortho > para. This preference can be explained by the distribution of spin density in the radical anion intermediate and the energies of the lowest unoccupied molecular orbitals (LUMOs). For this compound, the bromine at the 3-position is in a meta-like position relative to the other ring, the 1-position is ortho-like, and the 9-position has its own unique electronic environment due to the adjacent oxygen. Based on the general trend, the bromine at the 3-position would be expected to be more susceptible to reductive debromination.

Bond Dissociation Energies (BDEs): The strength of the C-Br bond is a direct indicator of the energy required to break it, which is a critical step in many degradation processes, including thermal and photochemical degradation. Theoretical calculations can provide accurate estimates of BDEs. In general, C-Br bonds are weaker than C-Cl and C-H bonds, making them more susceptible to cleavage. The BDE of a C-Br bond in an aromatic system can be influenced by the presence of other substituents. For instance, steric strain caused by adjacent bulky bromine atoms can weaken the C-Br bond.

Table 2: Representative Calculated Bond Dissociation Energies (BDEs) for C-X Bonds

| Bond Type | Bond Dissociation Energy (kcal/mol) | Implication for Degradation |

| Aromatic C-H | ~110 | Relatively strong, less likely to be the initial point of degradation. |

| Aromatic C-Cl | ~95 | Stronger than C-Br, leading to higher persistence of chlorinated analogs. |

| Aromatic C-Br | ~80 | Weaker than C-Cl and C-H, making it a more likely site for initial degradation. |

Note: These are approximate values and can vary depending on the specific molecular structure and computational method used.

The theoretical basis for the degradation susceptibility of this compound suggests that the C-Br bonds are the most likely sites for initial degradation reactions. The specific positions of the bromine atoms will influence the relative rates of different degradation pathways. For example, the presence of a bromine atom at the 9-position, adjacent to the ether linkage, could potentially influence the susceptibility of the furan ring to oxidative cleavage.

Mitigation and Remediation Strategies for Polybrominated Dibenzofurans Mechanistic Focus

Thermal Treatment Strategies for Waste Materials

Thermal treatment is a common method for the remediation of wastes containing polybrominated dibenzofurans (PBDFs). However, the conditions of these treatments must be carefully controlled to prevent the formation of more toxic byproducts.

Incineration is a high-temperature waste treatment process that involves the combustion of organic substances contained in waste materials. enertherm-engineering.com For the effective destruction of PBDFs and the prevention of their reformation, specific incineration conditions are crucial.

Key parameters for optimizing incineration to minimize PBDF formation include:

Temperature: High temperatures, typically above 850°C, are required for the complete destruction of PBDFs. nih.gov Some processes may even utilize a secondary furnace at temperatures up to 1200°C to ensure high decomposition efficiency. nih.gov

Residence Time: The waste material must be held at the high temperature for a sufficient duration, often a minimum of two seconds, to ensure complete breakdown of the contaminants. nih.gov

Turbulence: Adequate mixing of the waste with oxygen is necessary for efficient combustion. The introduction of baffles within the incinerator can reduce eddy flows and improve heat distribution, leading to increased thermal efficiency and pollutant removal. nih.gov

Oxygen Content: A sufficient supply of oxygen is critical for the complete oxidation of organic compounds. Secondary air injection can enhance turbulence and mixing, promoting the complete combustion of any remaining combustibles. mdpi.commdpi.com

Computational Fluid Dynamics (CFD) modeling is a valuable tool for optimizing incinerator design and operating conditions to ensure adequate residence time and temperature for the complete destruction of hazardous materials like PBDFs. enertherm-engineering.comnih.gov

Table 1: Optimized Incineration Parameters for PBDF Destruction

| Parameter | Recommended Condition | Rationale |

| Primary Furnace Temperature | > 850°C | Ensures initial thermal decomposition of PBDFs. nih.gov |

| Secondary Furnace Temperature | ~1200°C | Provides further decomposition for high destruction efficiency. nih.gov |

| Residence Time | > 2 seconds | Allows for complete breakdown of contaminant molecules. nih.gov |

| Oxygen Supply | Sufficient for complete combustion | Promotes oxidation of organic compounds to less harmful substances. mdpi.commdpi.com |

| Turbulence | High | Enhances mixing of waste and oxygen for efficient combustion. nih.gov |

Co-processing in industrial furnaces, such as those used in copper smelting, can be an effective management strategy for wastes containing PBDFs. The high temperatures and controlled conditions within these facilities can lead to the destruction of these persistent organic pollutants.

In copper smelting, complex materials are processed to recover valuable metals. researchgate.net The process often involves pyrometallurgical techniques that operate at very high temperatures, which can effectively break down organic contaminants. worldbank.org The off-gases from these processes are typically treated to remove pollutants, and in some cases, the energy content of the gas can be recovered. worldbank.org

The introduction of waste materials containing PBDFs into a smelter must be carefully managed to ensure that it does not negatively impact the primary metal recovery process or lead to the formation of other hazardous byproducts. researchgate.net A thorough understanding of the waste composition and its behavior under smelting conditions is essential for successful and environmentally sound co-processing. ausimm.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.org These processes are considered effective for destroying persistent organic pollutants like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and by extension, PBDFs. nih.govresearchgate.net

AOPs can achieve complete degradation of recalcitrant pollutants, transforming them into less harmful substances like water, carbon dioxide, and inorganic ions. redalyc.org Common AOPs include:

Photolysis and Photocatalysis: These processes use ultraviolet (UV) light, sometimes in combination with a catalyst like titanium dioxide (TiO2), to generate hydroxyl radicals. nih.govredalyc.org Heterogeneous photocatalysis has shown promise in degrading a variety of organic pollutants. mdpi.com

Fenton and Photo-Fenton Oxidation: These methods utilize hydrogen peroxide (H2O2) and iron salts to produce hydroxyl radicals. nih.govredalyc.org The addition of UV light can enhance the efficiency of the Fenton process. redalyc.org

While AOPs are effective, it is crucial to carefully select the operating conditions to avoid the formation of other hazardous by-products. nih.govresearchgate.net

Bioremediation Approaches (Mechanistic Insights)

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. researchgate.netneptjournal.com This approach is considered a cost-effective and environmentally friendly alternative for the remediation of sites contaminated with persistent organic pollutants like PBDFs.

Reductive debromination is a key microbial process for the detoxification of polybrominated compounds. Under anaerobic conditions, certain microorganisms can use brominated compounds as electron acceptors, leading to the removal of bromine atoms from the aromatic rings. This process is a critical first step in the biodegradation of these pollutants, as lower brominated congeners are often more susceptible to further degradation.

While much of the research has focused on polybrominated diphenyl ethers (PBDEs), the mechanisms are relevant to PBDFs. nih.gov The process involves specialized enzymes known as reductive dehalogenases. nih.gov Bioremediation under anaerobic conditions is often preferred because it is less disruptive to ecosystems and can be implemented at a lower cost than many physical or chemical methods. nih.gov

Once debromination has occurred, the central dibenzofuran (B1670420) structure can be degraded by a variety of aerobic bacteria. Several bacterial strains have been identified that can utilize dibenzofuran as a sole source of carbon and energy. nih.govasm.orgoup.com

The typical degradation pathway involves the following key steps:

Angular Dioxygenation: The process is initiated by a dioxygenase enzyme that attacks the angular position of the dibenzofuran molecule. nih.govethz.ch

Ring Cleavage: The resulting unstable intermediate undergoes spontaneous rearomatization, followed by cleavage of one of the aromatic rings. nih.gov

Metabolite Formation: This leads to the formation of intermediate metabolites such as 2,2',3-trihydroxybiphenyl and salicylic (B10762653) acid. nih.govasm.orgnih.gov

Mineralization: These intermediates are then further metabolized through established pathways, ultimately leading to the complete breakdown of the compound. nih.gov

Several bacterial genera, including Sphingomonas, Staphylococcus, and Klebsiella, have been shown to be capable of degrading dibenzofuran and its chlorinated derivatives. nih.govoup.comnih.gov The versatility of these microorganisms makes them promising candidates for the bioremediation of environments contaminated with PBDFs. nih.gov

Soil Washing and Treatment of Contaminated Solutions

Soil washing is an ex-situ remediation technology that utilizes a liquid washing solution to separate or remove contaminants from the soil matrix. The process is based on the principle of transferring the contaminants from the soil particles to the washing fluid, thereby concentrating the contaminants in a smaller volume for subsequent treatment. The effectiveness of this technology for PBDFs is highly dependent on the physicochemical properties of the specific congener and the composition of the washing solution.

Fate of PBDFs during Washing Processes

The fate of 1,3,9-Tribromo-dibenzofuran during the soil washing process is governed by several key mechanisms, primarily dissolution and partitioning, which are heavily influenced by the properties of the washing solution.

For hydrophobic compounds like PBDFs, the use of surfactants or organic solvents in the washing solution is crucial to enhance their solubility and facilitate their removal from the soil. Research on similar compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), has demonstrated the potential of solvent washing. For instance, ethanol washing has shown significant removal efficiencies for PCDD/Fs from various soil types. A study on different contaminated soils revealed that the concentration of ethanol was a critical parameter, with repeated washing cycles significantly improving the removal of these persistent organic pollutants. nih.gov Treatment efficiencies of up to 97% were achieved for some highly contaminated soils. nih.gov The removal mechanisms were identified as both dissolution of the contaminants in the solvent and their migration into the solvent while adsorbed to fine particles. nih.gov

The efficiency of the washing process for this compound is expected to be influenced by factors such as soil type, organic matter content, and the specific composition of the washing fluid. The partitioning of the compound between the soil and the liquid phase is a critical aspect. The use of surfactants at concentrations above their critical micelle concentration (CMC) can lead to the formation of micelles that encapsulate the hydrophobic PBDF molecules, thereby increasing their apparent solubility in the aqueous phase and promoting their desorption from soil particles.

While specific data on the transformation of this compound during soil washing is limited, studies on analogous compounds like polybrominated diphenyl ethers (PBDEs) have shown that photolytic degradation in the washing solution can lead to the formation of other PBDFs. This highlights the importance of understanding the potential for transformation reactions to occur within the washing fluid, which could lead to the generation of other toxic byproducts.

Table 1: Factors Influencing the Fate of this compound During Soil Washing

| Factor | Influence on Fate |

| Washing Solution Composition | Surfactants and organic solvents increase solubility and desorption from soil. The type and concentration of the agent are critical. |

| Soil Characteristics | Organic matter content can strongly bind the compound, reducing removal efficiency. Clay content and particle size distribution also play a role. |

| Process Parameters | Temperature, contact time, and the number of washing cycles can significantly impact the overall removal efficiency. |

| Photolytic Conditions | Exposure to light during the washing process could potentially lead to the transformation of the parent compound into other brominated dibenzofurans. |

Post-treatment of Washing Solutions for PBDF Removal

The washing solution, now laden with this compound and other co-extracted substances, requires effective post-treatment to prevent secondary contamination and to potentially recycle the washing fluid. Two primary approaches for the removal of persistent organic pollutants like PBDFs from aqueous solutions are adsorption and advanced oxidation processes (AOPs).

Adsorption using Activated Carbon:

Activated carbon is a widely used adsorbent for the removal of a broad range of organic contaminants from water due to its high surface area and porous structure. Studies on the adsorption of PCDD/Fs from hexane solutions using activated carbon have demonstrated very high removal efficiencies, ranging from 94.7% to 98.0% for PCDDs and 99.7% to 99.8% for PCDFs. nih.gov While this data is from a non-aqueous solvent, it indicates the strong affinity of these types of compounds for activated carbon.

The adsorption of this compound onto activated carbon from an aqueous washing solution would be governed by factors such as the physicochemical properties of the activated carbon (surface area, pore size distribution, surface chemistry), the concentration of the compound, the presence of competing organic matter (like surfactants), and the solution's pH and temperature. The adsorption process is typically described by isotherm models, such as the Freundlich or Langmuir isotherms, which relate the amount of substance adsorbed to its concentration in the solution at equilibrium.

Table 2: Potential Adsorption Parameters for this compound on Activated Carbon (Hypothetical Data)

| Parameter | Value | Conditions |

| Adsorption Capacity (q_max) | High (expected) | Dependent on activated carbon type and initial concentration |

| Isotherm Model | Likely Freundlich or Langmuir | To be determined by experimental data |

| Influencing Factors | Presence of surfactants may decrease efficiency due to competition for adsorption sites. pH and temperature may have a moderate effect. | Aqueous solution from soil washing |

Advanced Oxidation Processes (AOPs):

Advanced oxidation processes are a suite of chemical treatment methods that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants. wikipedia.org Several AOPs, including photolysis, photocatalysis, and Fenton oxidation, have been investigated for the destruction of PCDD/Fs in water. nih.gov These processes have the potential to mineralize this compound into less harmful inorganic compounds.

However, a critical consideration with AOPs is the potential for the formation of toxic byproducts if the degradation is incomplete. nih.gov The selection of the appropriate AOP and the optimization of operating conditions (e.g., oxidant dose, pH, reaction time, and catalyst type) are crucial to ensure the complete destruction of the target compound and to minimize the formation of undesirable intermediates. nih.gov

Table 3: Overview of Potential Post-Treatment Technologies for this compound in Washing Solutions

| Technology | Mechanism | Potential Advantages | Potential Challenges |

| Activated Carbon Adsorption | Physisorption onto a porous carbonaceous matrix. | High removal efficiency for a wide range of organic compounds. nih.gov | Competition from other organic matter; regeneration or disposal of spent carbon is required. |

| Advanced Oxidation Processes (AOPs) | Degradation through reaction with highly reactive radicals (e.g., •OH). wikipedia.org | Potential for complete mineralization of the contaminant. nih.gov | Potential formation of toxic byproducts; process optimization can be complex. nih.gov |

Knowledge Gaps and Future Research Directions in 1,3,9 Tribromo Dibenzofuran Research

Further Elucidation of Specific Formation Pathways under Varied Environmental and Industrial Conditions

The formation of PBDFs is generally understood to occur in high-temperature industrial processes and uncontrolled combustion events involving brominated flame retardants (BFRs). nih.govnih.gov However, the precise mechanisms and conditions that favor the formation of the 1,3,9-TBDD isomer are largely unknown.

Key Knowledge Gaps:

Precursor Specificity: While bromophenols and polybrominated biphenyls (PBBs) are known precursors for PBDFs, the specific precursors and reaction sequences that lead to the 1,3,9-substitution pattern have not been identified. nih.gov Research is needed to understand how the structure of BFRs and other bromine sources influences the resulting isomer distribution.

Influence of Catalysts and Inhibitors: Studies have shown that metals like iron and copper can catalyze bromination reactions, while compounds like calcium oxide (CaO) can inhibit PBDF formation by scavenging hydrogen bromide (HBr). nih.govnih.gov The effect of these and other substances on the yield of 1,3,9-TBDD specifically is an un-investigated area. Mechanistic studies have revealed that positions 1/4/6/9 and 2/3/7/8 are highly susceptible to bromination, but the factors governing the final congener profile require further study. nih.gov

Varied Conditions: PBDFs are formed under a wide range of conditions, from municipal waste incineration to the open burning of electronic waste. researchgate.netcncb.ac.cn Research is required to determine how parameters such as temperature, oxygen levels, and the presence of other halogens (leading to mixed halogenated compounds) affect the formation rate and relative abundance of 1,3,9-TBDD. nih.govacs.org

Future Research Directions:

Laboratory-scale pyrolysis and combustion studies using specific BFRs suspected of being precursors to 1,3,9-TBDD.

Investigation of the catalytic and inhibitory effects of various flue gas components and fly ash compositions on the formation of 1,3,9-TBDD.

Analysis of industrial and environmental samples from various sources to identify potential correlations between specific processes and the presence of 1,3,9-TBDD.

Comprehensive Assessment of Environmental Fate Processes and Transformation Products

The environmental behavior of 1,3,9-TBDD, including its persistence, transport, and degradation, is largely inferred from studies on other PBDFs, which may not be accurate.

Key Knowledge Gaps:

Persistence and Degradation: The persistence of PBDFs is known to be congener-specific. A study in mice demonstrated that a non-2,3,7,8-substituted isomer, 2,3,8-tribromodibenzofuran, was poorly retained and rapidly metabolized, unlike its 2,3,7,8-substituted counterparts. nih.govmdpi.com As 1,3,9-TBDD is also a non-2,3,7,8-substituted congener, it might undergo more rapid degradation. However, without experimental data, its environmental half-life remains unknown. Potential degradation pathways, such as photochemical and microbial degradation, have been suggested for the broader class of PBDFs but have not been studied for this specific isomer. inchem.org

Bioaccumulation Potential: The potential for 1,3,9-TBDD to bioaccumulate in food webs is a critical uncertainty. The substitution pattern heavily influences lipophilicity and metabolic stability, which are key factors in bioaccumulation. mdpi.com Its bioaccumulation factor (BAF) and biomagnification factor (BMF) are unknown.

Transformation Products: If 1,3,9-TBDD degrades in the environment, it is crucial to identify its transformation products. These products could be less, equally, or more toxic than the parent compound. Hydroxylated metabolites have been identified for other PBDFs in animal studies, but the environmental transformation products of 1,3,9-TBDD are uncharacterized. nih.gov

Future Research Directions:

Conducting laboratory studies to determine the rates of photolytic, microbial, and metabolic degradation of 1,3,9-TBDD.

Performing bioaccumulation studies in various aquatic and terrestrial organisms to determine BAF and BMF values.

Identifying and characterizing the major transformation products formed under different environmental conditions.

Development of Standardized and More Sensitive Analytical Methods for Trace Level Detection

The accurate detection and quantification of 1,3,9-TBDD in complex environmental and biological matrices are hampered by analytical challenges.

Key Knowledge Gaps:

Lack of Analytical Standards: A primary obstacle is the commercial unavailability of a certified analytical standard for 1,3,9-TBDD. This prevents accurate identification and quantification in routine analyses.

Chromatographic Separation: PBDF analysis involves complex mixtures of up to 135 different congeners. Achieving clear chromatographic separation of 1,3,9-TBDD from other co-eluting tribromo-isomers and other halogenated compounds is a significant challenge for standard analytical methods. nih.gov

Trace-Level Detection Limits: Detecting the typically low environmental concentrations of individual PBDF congeners requires highly sensitive instrumentation, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.gov There is a need to optimize and validate these methods specifically for 1,3,9-TBDD to achieve the low detection limits required for environmental monitoring and human exposure assessment.

Future Research Directions:

Synthesis of a high-purity 1,3,9-TBDD analytical standard and corresponding isotopically labeled internal standards.

Development of multi-dimensional gas chromatography methods or novel stationary phases for improved isomeric separation of tribromodibenzofurans.

Validation of sensitive analytical protocols for a range of matrices, including air, water, soil, sediment, and biological tissues.

Advanced Computational Modeling for Predicting Environmental Behavior and Reactivity

Computational chemistry can serve as a powerful tool to fill data gaps where experimental studies are difficult or costly. For 1,3,9-TBDD, such models are currently underdeveloped.

Key Knowledge Gaps:

Physicochemical Properties: Essential physicochemical properties, such as water solubility, vapor pressure, and partition coefficients (Kow, Koc), have not been experimentally determined for 1,3,9-TBDD. While these can be estimated, specific computational models would provide more reliable data for environmental fate modeling.

Reactivity and Degradation Pathways: Quantum chemical calculations, such as Density Functional Theory (DFT), have been used to investigate the formation mechanisms of PBDFs from PBBs. nih.gov Similar approaches could be used to predict the reactivity of 1,3,9-TBDD, including its susceptibility to nucleophilic or electrophilic attack and its likely degradation pathways and products.

Toxicological Endpoints: Predictive models for toxicity, such as Quantitative Structure-Activity Relationship (QSAR) models, are not well-calibrated for specific PBDF isomers like 1,3,9-TBDD due to the lack of empirical toxicological data.

Future Research Directions:

Employing computational models to calculate key physicochemical properties of 1,3,9-TBDD.

Using DFT and other computational methods to model degradation reactions and predict transformation products.

Developing and validating QSAR models for PBDFs that can predict the toxic potential of understudied congeners based on their molecular structure.

Synergistic Control Methods for Polyhalogenated Dioxins and Furans

Since PBDFs are often co-emitted with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), control strategies should address all these compounds simultaneously.

Key Knowledge Gaps:

Effectiveness for PBDFs: Many control technologies are designed and optimized for PCDD/Fs. This includes the injection of inhibitors (e.g., sulfur- or nitrogen-containing compounds) and adsorption on activated carbon. acs.orgepa.gov The effectiveness of these methods for abating 1,3,9-TBDD and other PBDFs is not as well-documented.

Inhibitor Mechanisms: The mechanisms by which chemical inhibitors disrupt the formation pathways of PCDD/Fs, such as by sulfonating phenolic precursors, are an active area of research. acs.org How these inhibitors specifically affect the precursor pathways leading to 1,3,9-TBDD is unknown.

Mixed Halogen Effects: In real-world scenarios, both bromine and chlorine are present, leading to the formation of mixed polybrominated/chlorinated dibenzofurans (PBCDFs). Control strategies must be robust enough to handle these complex mixtures, and the impact of these strategies on the formation of specific congeners like 1,3,9-TBDD needs investigation.

Future Research Directions:

Evaluating the capture efficiency of current air pollution control devices for a wide range of PBDF congeners, including 1,3,9-TBDD.

Investigating the mechanisms of chemical inhibitors on PBDF formation pathways through pilot-scale and full-scale industrial studies.

Developing integrated control strategies that are effective for chlorinated, brominated, and mixed halogenated dioxins and furans under various industrial operating conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products